2-(4-methyl-2-thiazolyl)Phenol
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Overview
Description
2-(4-methyl-2-thiazolyl)Phenol is a heterocyclic compound that features a thiazole ring fused to a phenol group. This compound is known for its diverse biological activities and is often used in various scientific research applications. The thiazole ring, which contains both sulfur and nitrogen atoms, is a crucial structural component in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-thiazolyl)Phenol typically involves the reaction of 4-methylthiazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Catalysts may also be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-2-thiazolyl)Phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine are often used for electrophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
2-(4-methyl-2-thiazolyl)Phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic uses, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 2-(4-methyl-2-thiazolyl)Phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, altering their function. This compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-methyl-4-thiazolyl)phenol: Similar structure but different substitution pattern.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but have different functional groups and biological activities
Uniqueness
2-(4-methyl-2-thiazolyl)Phenol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a thiazole ring and a phenol group makes it a versatile compound in various research fields .
Properties
CAS No. |
118485-49-7 |
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Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-4-2-3-5-9(8)12/h2-6,12H,1H3 |
InChI Key |
DMKFYCFFMNOORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC=C2O |
Origin of Product |
United States |
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